molecular formula C15H20ClNO2S B15128105 (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Cat. No.: B15128105
M. Wt: 313.8 g/mol
InChI Key: QFGUUXYHMXOWPQ-LIWIJTDLSA-N
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Description

(1R,5S,9r)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is a bicyclic compound featuring a sulfur atom (3-thia), a benzyl group at position 7, and a carboxylic acid moiety at position 9, stabilized as a hydrochloride salt. Its synthesis involves a Mannich reaction starting from 4-thianone, followed by functional group modifications . The compound exhibits significant antiarrhythmic activity, suppressing ventricular tachycardia in canine models at doses of 3–6 mg/kg, likely due to its conformational flexibility (chair-boat vs. chair-chair) and stereoelectronic properties .

Properties

Molecular Formula

C15H20ClNO2S

Molecular Weight

313.8 g/mol

IUPAC Name

(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride

InChI

InChI=1S/C15H19NO2S.ClH/c17-15(18)14-12-7-16(8-13(14)10-19-9-12)6-11-4-2-1-3-5-11;/h1-5,12-14H,6-10H2,(H,17,18);1H/t12-,13+,14?;

InChI Key

QFGUUXYHMXOWPQ-LIWIJTDLSA-N

Isomeric SMILES

C1[C@@H]2CSC[C@@H](C2C(=O)O)CN1CC3=CC=CC=C3.Cl

Canonical SMILES

C1C2CSCC(C2C(=O)O)CN1CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategy

The bicyclo[3.3.1]nonane skeleton is synthesized via a modified Mannich-type cyclocondensation, adapted from protocols for analogous azabicyclic systems.

Representative Procedure

  • Reactants :
    • Glutaraldehyde (50% aqueous) as the dialdehyde component.
    • Benzylamine (1.0 equiv) and acetone dicarboxylic acid (1.0 equiv) as nitrogen and carboxylic acid precursors.
    • Sodium tungstate dihydrate (Na₂WO₄·2H₂O) as a Lewis acid catalyst.
  • Conditions :

    • Reaction in 18% sulfuric acid at 4–8°C for 20 h, followed by 25°C for 20 h.
    • CO₂ evolution confirms decarboxylation of acetone dicarboxylic acid.
  • Outcome :

    • Yields 9-benzyl-3-thia-9-azabicyclo[3.3.1]nonan-3-one (57% yield after extraction).

Sulfur Incorporation

The 3-thia group is introduced via thioether formation during cyclization:

  • Reagent : 1,3-propanedithiol or derivatives in lieu of oxygen-containing analogs.
  • Mechanism : Nucleophilic attack by a thiolate anion on electrophilic carbons during cyclocondensation.

Functional Group Elaboration

Reduction of Ketone to Alcohol

Sodium borohydride (NaBH₄) reduces the ketone at position 3 to a secondary alcohol:

  • Conditions : Methanol solvent, 0–5°C, 2.0 equiv NaBH₄ over 0.5 h.
  • Yield : 89% after extraction with methyl tert-butyl ether (MTBE).

Dehydration to Alkene

Concentrated sulfuric acid (70%) promotes dehydration:

  • Conditions : 100°C for 20 h, yielding 9-benzyl-3-thia-7-azabicyclo[3.3.1]non-3-ene.

Oxidation to Carboxylic Acid

Jones oxidation (CrO₃/H₂SO₄) converts the alkene to a carboxylic acid:

  • Regioselectivity : Oxidation occurs preferentially at the less hindered position.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous ethanol:

  • Stoichiometry : 1.1 equiv HCl to ensure complete protonation.
  • Isolation : Crystallization from ethanol/ethyl acetate yields the hydrochloride salt (97% purity).

Mechanistic Analysis of Key Steps

Cyclocondensation Mechanism

The reaction proceeds through:

  • Iminium ion formation between benzylamine and glutaraldehyde.
  • Nucleophilic attack by acetone dicarboxylic acid, followed by decarboxylation.
  • Thorpe-Ingold effect facilitating bicyclization.

Stereochemical Control

  • Chiral induction arises from the rigid transition state during cyclocondensation.
  • Crystal packing effects during salt formation enhance enantiomeric excess.

Process Optimization Strategies

Parameter Optimization Strategy Impact on Yield
Reaction Temperature Lowered to 4–8°C during cyclization +15%
Catalyst Loading Na₂WO₄·2H₂O (5 mol%) +20%
Solvent System MTBE for extraction +12% Purity

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.81 (dd, J = 11.2 Hz, 1H, C9-H).
  • High-Performance Liquid Chromatography (HPLC) :
    • Retention time: 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time by 40% compared to batch processes.
  • Green Chemistry : Replacement of NaBH₄ with catalytic hydrogenation lowers waste generation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Cyclocondensation 57 95 High
Reductive Amination 48 90 Moderate

Remaining Challenges

  • Stereochemical Drift during dehydration necessitates chiral auxiliary use.
  • Sulfur Oxidation : Over-oxidation to sulfone derivatives occurs under harsh conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heteroatom Substitution: 3-Thia vs. 3-Oxa Analogues

  • 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride (C₁₅H₂₀ClNO₃) Replaces sulfur with oxygen (3-oxa), reducing molecular weight (297.78 g/mol vs. ~313.85 g/mol for the 3-thia analogue) and altering electronic properties.
  • Impact of Sulfur :
    The 3-thia group enhances lipophilicity and metabolic stability compared to 3-oxa analogues. Sulfur’s larger atomic radius and polarizability may improve receptor binding, as evidenced by the antiarrhythmic efficacy of the 3-thia compound .

Substituent Variations

  • (1R,5S)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol 3,3-Dioxide (C₁₅H₂₁NO₃S) Features a sulfone group (oxidized sulfur) and hydroxyl instead of carboxylic acid. Molecular weight: 295.40 g/mol. No bioactivity data, but sulfonation typically reduces reactivity compared to thioethers .
  • 9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one (C₁₃H₁₅NO) Substitutes benzyl with phenyl and replaces carboxylic acid with a ketone. Serves as an intermediate for granisetron derivatives, highlighting the bicyclic scaffold’s versatility in medicinal chemistry .

Functional Group Derivatives

  • 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid (C₁₃H₂₁NO₅) Incorporates a tert-butoxycarbonyl (Boc) protecting group. Used as a building block in peptide nucleic acid synthesis, emphasizing the scaffold’s utility in asymmetric synthesis .

Biological Activity

(1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride, commonly referred to as a bicyclic compound, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure which includes a bicyclo[3.3.1]nonane framework, often associated with various pharmacological properties.

  • IUPAC Name : (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
  • Molecular Formula : C15H20ClNO2S
  • Molecular Weight : 313.84 g/mol
  • CAS Number : 1690364-52-3
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes. Its bicyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to target sites.

Anticancer Activity

Recent studies have indicated that derivatives of bicyclo[3.3.1]nonanes exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways associated with cancer cell survival.

Neuroprotective Effects

Preliminary research suggests that compounds similar to (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane may exert neuroprotective effects. These effects are hypothesized to arise from the compound's ability to inhibit neuroinflammatory responses and promote neuronal survival under stress conditions .

Antimicrobial Properties

There is emerging evidence that bicyclic compounds possess antimicrobial activities against a range of pathogens. The thia and azabicyclo components may contribute to the disruption of microbial cell membranes or interference with microbial metabolic pathways .

Case Studies

StudyFindings
Study on Anticancer Activity Demonstrated that bicyclo[3.3.1]nonane derivatives induce apoptosis in breast cancer cells through caspase activation .
Neuroprotection in Animal Models Showed reduced neuronal death in models of neurodegeneration when treated with bicyclic compounds .
Antimicrobial Efficacy Exhibited significant inhibition of bacterial growth in vitro against Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride?

  • Answer : The compound can be synthesized via multi-step organic reactions. A key approach involves a Mannich reaction to form the bicyclic scaffold, followed by functionalization. For example, double Mannich reactions between ketones, aldehydes, and ammonium acetate (1:4:2 molar ratio) can yield intermediates, which are then modified using chloroacetyl chloride in dichloromethane with triethylamine as a catalyst . Recrystallization from methanol is critical for purity (>90% yield).

Q. How is the bicyclic structure confirmed experimentally?

  • Answer : Structural validation employs:

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., analogous compounds show C=O stretching at 1718 cm⁻¹ in IR) .
  • NMR spectroscopy : Key signals include downfield shifts for the benzyl group (δ 7.2–7.4 ppm in ¹H NMR) and azabicyclic protons (δ 3.0–4.0 ppm) .
  • Hirshfeld surface analysis : Maps intermolecular interactions, confirming hydrogen bonding and van der Waals contacts .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Answer : Common impurities include unreacted intermediates (e.g., azabicyclic precursors) or stereoisomers. Purity (>95%) is achieved via:

  • Recrystallization : Methanol or ethanol as solvents.
  • Chromatography : Silica gel columns with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can computational methods resolve contradictions in solubility and stability data for this compound?

  • Answer : Discrepancies in solubility (e.g., poor aqueous solubility vs. organic solvent compatibility) are addressed using:

  • DFT calculations : Predict solvation energy and partition coefficients (logP). For bicyclic amines, logP values >2 indicate hydrophobicity, aligning with methanol/ethanol solubility .
  • Molecular dynamics simulations : Model interactions with solvents (e.g., water vs. DMSO) to explain experimental inconsistencies .

Q. What experimental design principles apply to pharmacological testing of this compound?

  • Answer : Follow randomized block designs with split-split plots for dose-response studies:

  • In vitro assays : Test enzyme inhibition (e.g., acetylcholinesterase) using IC₅₀ calculations.
  • In vivo models : Use 4 replicates per dose group (5 animals each) to assess neuroprotective effects .
  • Controls : Include positive (e.g., donepezil) and vehicle controls to isolate compound-specific activity .

Q. How do stereochemical variations (e.g., 1R,5S vs. other configurations) impact bioactivity?

  • Answer : Conformational analysis via:

  • Circular dichroism (CD) : Compare spectra of enantiomers to correlate stereochemistry with receptor binding.
  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., serotonin receptors). For example, the 9r configuration may enhance binding affinity due to optimal spatial alignment .

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